![molecular formula C17H17NO3 B12936796 9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- CAS No. 147643-41-2](/img/structure/B12936796.png)
9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one: is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photochemistry. This particular compound is characterized by the presence of a methoxyethoxy group attached to the acridine core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one as the core structure.
Functionalization: The acridin-9(10H)-one is then functionalized by introducing the 2-methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the acridine core is replaced by the 2-methoxyethoxy group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods: Industrial production of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridine N-oxides.
Reduction: Reduction reactions can convert the acridin-9(10H)-one to its corresponding dihydroacridine derivatives.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Acridine N-oxides.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe in analytical chemistry due to its photophysical properties.
Catalysis: It can serve as a catalyst or catalyst precursor in organic synthesis.
Biology:
DNA Intercalation: The acridine core allows the compound to intercalate into DNA, making it useful in studying DNA interactions and as a potential anticancer agent.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine:
Anticancer Research: Due to its ability to interact with DNA, it is studied for its potential use in cancer therapy.
Diagnostic Imaging: Its fluorescent properties can be utilized in diagnostic imaging techniques.
Industry:
Material Science: The compound can be used in the development of organic electronic materials and light-emitting devices.
Mécanisme D'action
The mechanism of action of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules such as DNA. The acridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the methoxyethoxy group may enhance the compound’s solubility and cellular uptake, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial and anticancer properties.
9-Aminoacridine: Used as an antiseptic and in DNA research.
Uniqueness: 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and biological activity. This functional group differentiates it from other acridine derivatives and may provide advantages in specific applications such as enhanced cellular uptake or improved interaction with biological targets.
Propriétés
Numéro CAS |
147643-41-2 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
10-(2-methoxyethoxymethyl)acridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-20-10-11-21-12-18-15-8-4-2-6-13(15)17(19)14-7-3-5-9-16(14)18/h2-9H,10-12H2,1H3 |
Clé InChI |
GZVAFHHEQOEIHT-UHFFFAOYSA-N |
SMILES canonique |
COCCOCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


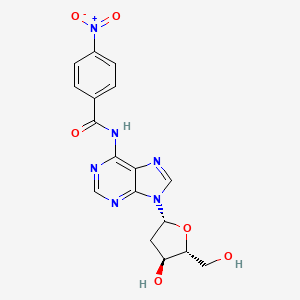
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
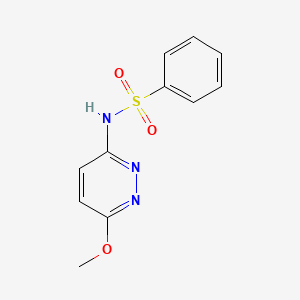

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
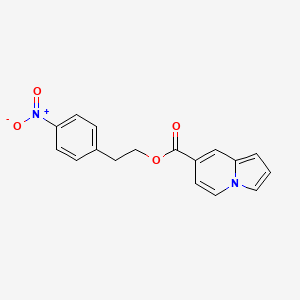
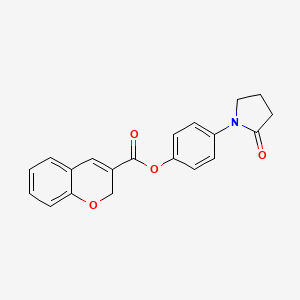
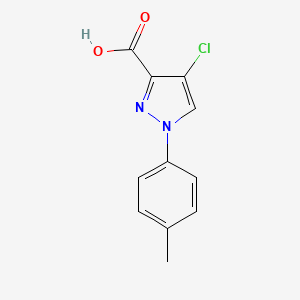
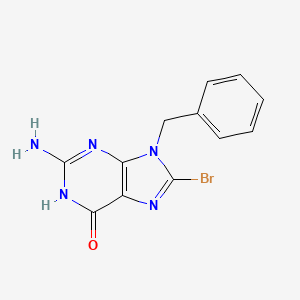
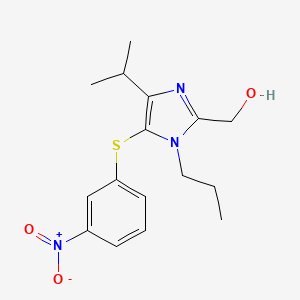


![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
